

M133 (CAS Number 185669-79-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **M133** (also known as ML133), a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. This document consolidates key information on its chemical properties, biological activity, relevant experimental protocols, and its role in cellular signaling pathways.

Core Compound Information

M133 is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the Kir2.1 channel.[1] Its discovery has provided a valuable chemical probe for studying the physiological and pathological roles of Kir2.x channels.[1]

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for M133.



Property	Value	
CAS Number	185669-79-8	
Molecular Formula	C19H19NO	
Molecular Weight	277.36 g/mol	
Physical State	Solid	
Color	White	
Solubility	DMSO: 10 mg/mL (clear, colorless)	
Store under inert gas (nitrogen or A °C. Following reconstitution, aliquot at -20°C. Stock solutions are stable months at -20°C.[1][2]		
logP	ca. 4.1 at 25 °C (Indicates potential for bioaccumulation)	

Biological Activity and Selectivity

M133 is a potent inhibitor of Kir2.1 channels with pH-dependent activity.[1] The table below details its inhibitory concentrations (IC $_{50}$) against various inwardly rectifying potassium (Kir) channels.



Channel	IC50 (μM) at pH 7.4	IC50 (μM) at pH 8.5	Notes
Kir2.1	1.8	0.29	Exhibits increased potency at higher pH. [1][3]
Kir2.2	Similar to Kir2.1	-	M133 shows little selectivity among members of the Kir2.x family.[1]
Kir2.3	Similar to Kir2.1	-	M133 shows little selectivity among members of the Kir2.x family.[1]
Kir2.6	Similar to Kir2.1	-	M133 shows little selectivity among members of the Kir2.x family.
Kir1.1 (ROMK)	> 300	85.5	Demonstrates high selectivity against Kir1.1 at physiological pH.[1]
Kir4.1	76	-	Displays weak activity.
Kir7.1	33	-	Displays weak activity.

M133 has been shown to have a relatively clean off-target profile, showing activity in only two non-Kir2.1-based assays out of 218 high-throughput screening campaigns.[2][4] It also displays a clean profile in a radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion channels, and transporters.[2][4]

Experimental Protocols



The following are detailed methodologies for key experiments used in the characterization of **M133**.

High-Throughput Screening for Kir2.1 Inhibitors (Thallium Flux Assay)

This protocol describes the fluorescence-based thallium (TI+) flux assay used for the high-throughput screening that identified **M133**.[3] TI+ is used as a surrogate for K+, and its influx through the Kir2.1 channel is detected by a TI+-sensitive fluorescent dye.[3]

Materials:

- HEK293 cells stably expressing Kir2.1
- 384-well plates
- TI⁺-sensitive fluorescent dye (e.g., FluxOR™)
- · Assay buffer
- · Thallium stimulus buffer
- Kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000)
- Compound library (including M133)

Procedure:

- Cell Plating: Plate HEK293-Kir2.1 cells in 384-well plates and culture overnight.
- Dye Loading: Load the cells with a TI+-sensitive fluorescent dye according to the manufacturer's instructions.
- Compound Incubation: Add compounds from the library (typically at a concentration of 10 μM) to the wells and incubate for a specified period (e.g., 20 minutes) at room temperature.
- Baseline Fluorescence Reading: Measure the baseline fluorescence using a kinetic imaging plate reader.



- Thallium Stimulation and Data Acquisition: Add the thallium stimulus buffer to the wells while continuously recording the fluorescence signal at a defined frequency (e.g., 1 Hz) for a set duration (e.g., 4 minutes).
- Data Analysis: The rate of fluorescence increase corresponds to the influx of TI⁺ through the Kir2.1 channels. The inhibitory effect of each compound is calculated by comparing the fluorescence rate in the presence of the compound to that of control wells (e.g., DMSO vehicle). Confirmed hits are then subjected to concentration-response analysis to determine their IC₅₀ values.

Electrophysiological Characterization (Manual Patch Clamp)

This protocol details the whole-cell patch clamp recording method used to confirm and characterize the inhibitory effect of **M133** on Kir2.1 channels.[1][3]

Materials:

- HEK293 cells expressing Kir2.1
- Patch clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- Intracellular (pipette) solution
- Extracellular (bath) solution at various pH levels (e.g., 6.5, 7.4, 8.5)
- M133 stock solution

Procedure:

- Cell Preparation: Plate cells on coverslips for recording.
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with the intracellular solution.



- Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
- Voltage Protocol: Apply a voltage protocol to the cell. A typical protocol consists of a step to a
 hyperpolarizing potential (e.g., -100 mV) to record Kir2.1 currents, followed by a voltage
 ramp (e.g., from -100 mV to +100 mV) to monitor the quality of the recording.[1] This protocol
 is repeated at regular intervals (e.g., every 10 seconds).
- Compound Application: After establishing a stable baseline current, perfuse the bath with the extracellular solution containing M133 at the desired concentration and pH.
- Data Acquisition and Analysis: Record the changes in Kir2.1 current amplitude after the
 application of M133. The percentage of inhibition is calculated by comparing the current in
 the presence of M133 to the baseline current. Concentration-response curves are generated
 to determine the IC50 of M133 at different pH values.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving Kir2.1 and the experimental workflow for the discovery of **M133**.

High-Throughput Screening Workflow for M133 Discovery

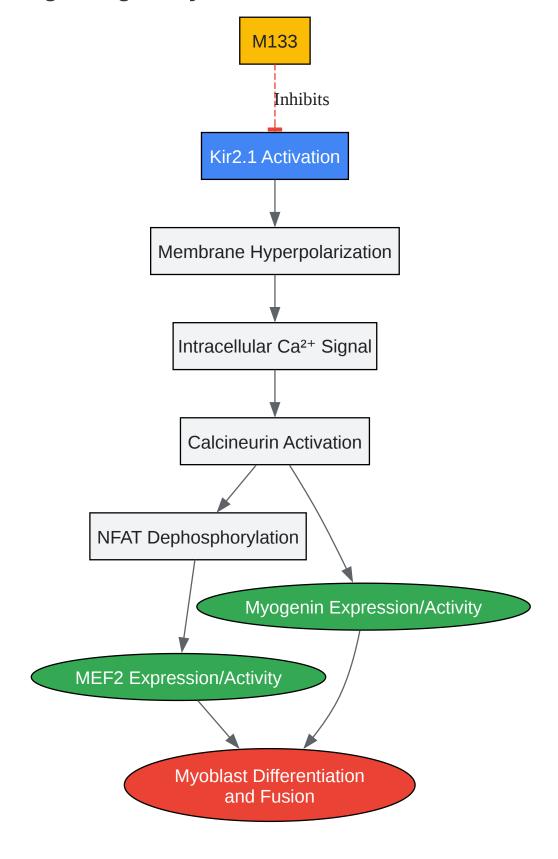


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Caption: High-throughput screening workflow for the discovery of M133.[3]



Kir2.1 Signaling in Myoblast Differentiation

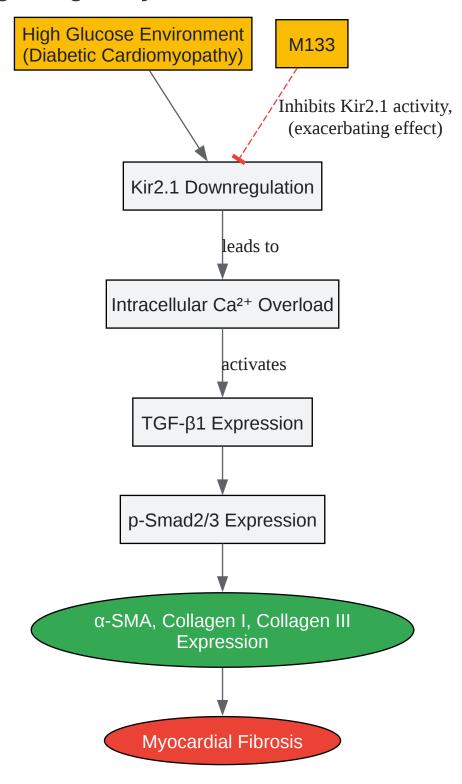


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Caption: Role of Kir2.1 in the calcineurin signaling pathway during myoblast differentiation.[5]

Kir2.1 Signaling in Myocardial Fibrosis

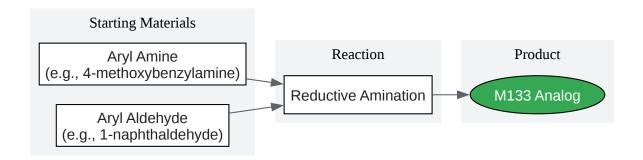


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Caption: Involvement of Kir2.1 in the TGF-β1/Smad signaling pathway in myocardial fibrosis.[6]

Generalized Synthetic Workflow for M133 Analogs



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Caption: Generalized synthetic workflow for M133 and its analogs.[1]

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- To cite this document: BenchChem. [M133 (CAS Number 185669-79-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585742#m133-cas-number-185669-79-8information]

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